molecular formula C21H14Cl3N3O2 B11461447 2,4-dichloro-N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

2,4-dichloro-N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

Cat. No.: B11461447
M. Wt: 446.7 g/mol
InChI Key: JGHMAPQLEFWPOC-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is a synthetic organic compound belonging to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in the presence of N,N′-dimethylformamide at elevated temperatures (around 60°C). The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.

    Oxidation and Reduction Reactions: The quinazolinone moiety can participate in redox reactions under appropriate conditions.

    Condensation Reactions: The amide group can engage in condensation reactions with various reagents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Formation of derivatives with different substituents replacing chlorine atoms.

    Oxidation Products: Formation of quinazolinone derivatives with altered oxidation states.

    Reduction Products: Formation of reduced quinazolinone derivatives.

Scientific Research Applications

2,4-Dichloro-N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide

Comparison:

  • Structural Differences: The presence of different substituents and functional groups distinguishes these compounds from each other.
  • Chemical Properties: Variations in reactivity and stability due to different substituents.
  • Biological Activities: Differences in biological activities and potential applications based on structural variations.

2,4-Dichloro-N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide stands out due to its unique combination of chlorine atoms and quinazolinone moiety, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H14Cl3N3O2

Molecular Weight

446.7 g/mol

IUPAC Name

2,4-dichloro-N-[7-(4-chlorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide

InChI

InChI=1S/C21H14Cl3N3O2/c22-13-3-1-11(2-4-13)12-7-18-16(19(28)8-12)10-25-21(26-18)27-20(29)15-6-5-14(23)9-17(15)24/h1-6,9-10,12H,7-8H2,(H,25,26,27,29)

InChI Key

JGHMAPQLEFWPOC-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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